(1-(3-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-(3-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C14H16BrNO It is characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further connected to a pyrrolidinyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1-(3-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacological agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-(4-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone: Similar structure with the bromine atom at the para position.
(1-(3-Chlorophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(1-(3-Bromophenyl)cyclopropyl)(piperidin-1-yl)methanone: Similar structure with a piperidinyl group instead of pyrrolidinyl.
Uniqueness
(1-(3-Bromophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the bromine atom and the combination of the cyclopropyl and pyrrolidinyl groups. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[1-(3-bromophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-5-3-4-11(10-12)14(6-7-14)13(17)16-8-1-2-9-16/h3-5,10H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNZCWFHXHLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CC2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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